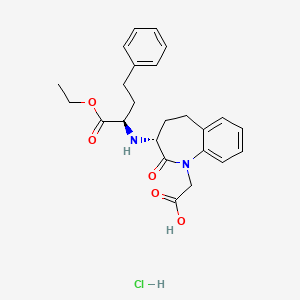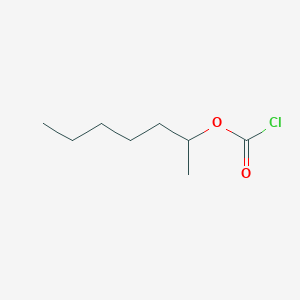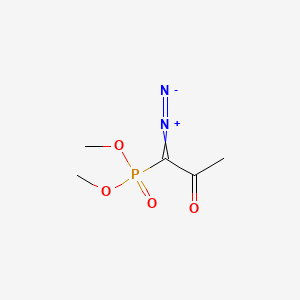
Tianeptine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tianeptine Methyl Ester is a derivative of Tianeptine, an atypical tricyclic antidepressant primarily used to treat major depressive disorder. Tianeptine itself is known for its unique pharmacological properties, including its ability to modulate glutamate receptors and act as an atypical agonist of the μ-opioid receptor. This compound retains many of these properties while offering potential advantages in terms of bioavailability and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine Methyl Ester typically involves the esterification of Tianeptine. One common method includes the reaction of Tianeptine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, where nucleophiles such as hydroxide ions can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or acids.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored for its antidepressant and anxiolytic effects, similar to Tianeptine, but with potentially improved pharmacokinetics.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry.
Mécanisme D'action
Tianeptine Methyl Ester exerts its effects primarily through modulation of the glutamatergic system. It enhances the reuptake of serotonin and modulates the activity of glutamate receptors, which are crucial for synaptic plasticity and neuroprotection. Additionally, it acts as an atypical agonist of the μ-opioid receptor, contributing to its antidepressant and anxiolytic effects. The compound also influences the release of dopamine in the mesolimbic pathway, further enhancing its therapeutic potential.
Comparaison Avec Des Composés Similaires
Tianeptine: The parent compound, known for its antidepressant and anxiolytic effects.
Amitriptyline: A tricyclic antidepressant with a different mechanism of action, primarily inhibiting the reuptake of serotonin and norepinephrine.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a distinct pharmacological profile.
Uniqueness: Tianeptine Methyl Ester stands out due to its unique combination of glutamatergic modulation and μ-opioid receptor agonism. Unlike traditional tricyclic antidepressants and SSRIs, it offers a novel mechanism of action that may provide therapeutic benefits with potentially fewer side effects. Its improved pharmacokinetic properties, such as enhanced bioavailability, make it a promising candidate for further research and development.
Propriétés
Numéro CAS |
887588-50-3 |
|---|---|
Formule moléculaire |
C₂₂H₂₇ClN₂O₄S |
Poids moléculaire |
450.98 |
Synonymes |
7-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-heptanoic Acid Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1144555.png)
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
